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2-(Hex-5-en-1-yl)furan
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Overview
Description
2-(Hex-5-en-1-yl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a hex-5-en-1-yl side chain attached to the furan ring. Furans are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-1-yl)furan can be achieved through various methods. One common approach involves the reaction of 5-methylfurfural with appropriate reagents to form intermediates such as 2-(1-hydroxy-but-3-yn-1-yl)-5-methyl-furan and 2-(hex-3-yn-1-yl)-5-methyl-furan. These intermediates can then be further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, bromination, and subsequent functional group transformations to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-5-en-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Tetrahydrofuran derivatives
Substitution: Brominated or nitrated furan derivatives
Scientific Research Applications
2-(Hex-5-en-1-yl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hex-5-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with microbial cell wall synthesis or enzyme function, leading to antimicrobial effects . Additionally, its unique structure allows it to participate in various biochemical pathways, enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to many furan derivatives, used in the production of resins and as a solvent.
Furfuryl alcohol: Used in the manufacture of foundry resins and as a chemical intermediate.
Tetrahydrofuran: A solvent widely used in polymer chemistry and as a precursor to other chemicals.
Uniqueness
2-(Hex-5-en-1-yl)furan stands out due to its specific side chain, which imparts unique chemical and biological properties. This structural feature differentiates it from other furan derivatives and enhances its applicability in various fields .
Properties
IUPAC Name |
2-hex-5-enylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,6,8-9H,1,3-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKWEXGTOVYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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